(1-Cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride

Description

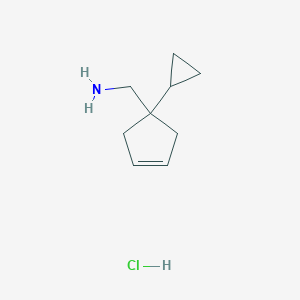

(1-Cyclopropylcyclopent-3-en-1-yl)methanamine hydrochloride is a bicyclic amine derivative characterized by a cyclopentene ring fused with a cyclopropane moiety and a terminal primary amine group, which is stabilized as a hydrochloride salt. Key features include:

Properties

IUPAC Name |

(1-cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c10-7-9(8-3-4-8)5-1-2-6-9;/h1-2,8H,3-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHQZPMNTFVMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC=CC2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride typically involves multiple steps:

Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

Cyclopentene Ring Formation: This step may involve cyclization reactions, where linear precursors are converted into cyclic structures.

Attachment of the Methanamine Group: This can be done through nucleophilic substitution reactions, where an amine group is introduced to the cyclopentene ring.

Formation of the Hydrochloride Salt: The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxides.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block in organic synthesis.

Biology: The compound may be studied for its biological activity and potential therapeutic effects.

Medicine: It could be investigated for its potential use in drug development.

Industry: The compound may find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (1-Cyclopropylcyclopent-3-en-1-yl)methanamine hydrochloride with key analogs from the evidence:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) increase electrophilicity, while aryl groups (e.g., 3-fluoro-4-methoxyphenyl ) enhance π-π interactions in biological targets.

- Melting Points : Thiazole derivatives (e.g., 268°C ) exhibit higher thermal stability compared to aliphatic analogs, likely due to aromatic stacking.

Biological Activity

(1-Cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride is a novel compound classified as an amine, characterized by the presence of a cyclopropyl group attached to a cyclopentene ring, which is further connected to a methanamine group. This unique structure may confer specific chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is , with a CAS number of 2470435-65-3. The hydrochloride salt form enhances its solubility in water, facilitating its use in various biological assays and applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 2470435-65-3 |

| Solubility | Soluble in water |

| IUPAC Name | This compound |

The biological activity of this compound may involve its interaction with specific molecular targets, such as receptors or enzymes. The compound's structure suggests potential binding affinities that could modulate various biochemical pathways. Detailed mechanistic studies are necessary to elucidate these interactions fully.

Neuroactivity

Another area of interest is the neuroactivity of amines similar to this compound. Compounds with amine functionalities often interact with neurotransmitter systems, potentially influencing mood, cognition, and behavior. Research into structurally related compounds has indicated possible applications in treating neurological disorders.

Study on Cyclotides

A relevant study examined the cytotoxic effects of cyclotides derived from plants, revealing their ability to permeabilize cell membranes and induce necrosis in cancer cells. The findings highlighted the importance of structural features in determining biological activity and suggest that similar mechanisms could be investigated for this compound .

Neurotransmitter Interaction

Research into related amines has shown that they can modulate neurotransmitter release and receptor activation. For example, compounds with a cyclopropyl group have been studied for their effects on serotonin receptors, indicating that this compound may also interact with similar pathways.

Q & A

Q. Basic Structural Analysis

- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and cyclopentene olefinic signals (δ 5.5–6.5 ppm) .

- FT-IR : Confirms N–H stretching (3300–3500 cm) and C–Cl bonds (600–800 cm) in the hydrochloride salt .

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H] at m/z 180.12) .

Q. Advanced Analysis

- X-ray Crystallography : Resolves bond angles and torsional strain in the bicyclic system .

- Computational Modeling : Density Functional Theory (DFT) predicts reactivity and compares experimental vs. theoretical spectral data .

How does the hydrochloride salt form enhance the compound’s applicability in biological studies?

Basic Physicochemical Optimization

The hydrochloride salt improves:

- Solubility : Increased polarity enables dissolution in aqueous buffers (critical for in vitro assays) .

- Stability : Protonation of the amine reduces oxidation and degradation during storage .

- Bioavailability : Enhances membrane permeability in cellular models .

What methodologies are used to investigate the compound’s interaction with neurotransmitter receptors?

Q. Advanced Biological Activity Profiling

- Radioligand Binding Assays : Quantify affinity for serotonin/dopamine receptors (e.g., 5-HT, D) using H-labeled ligands .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess receptor activation/inhibition .

- Molecular Docking : Predict binding poses in receptor active sites using Schrödinger Suite or AutoDock .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Data Contradiction Analysis

Discrepancies in IC values or receptor selectivity may arise from:

- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH .

- Enantiomeric Purity : Impure stereoisomers can skew results; validate via chiral HPLC .

- Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR vs. fluorescence polarization) .

What strategies optimize the compound’s stability during long-term storage?

Q. Advanced Stability Studies

- Lyophilization : Freeze-drying the hydrochloride salt minimizes hydrolytic degradation .

- Light/Temperature Control : Store in amber vials at −20°C under inert gas (N) .

- Accelerated Stability Testing : Monitor degradation products via LC-MS under stress conditions (e.g., 40°C/75% RH) .

How does structural modification of the cyclopentene ring impact biological activity?

Q. Structure-Activity Relationship (SAR) Exploration

- Ring Saturation : Hydrogenating the cyclopentene to cyclopentane reduces strain but may lower receptor affinity .

- Substituent Effects : Adding electron-withdrawing groups (e.g., F, Cl) to the cyclopentene enhances metabolic stability .

- Comparative Studies : Analogues with larger rings (e.g., cyclohexene) show altered pharmacokinetic profiles .

What in vitro models are appropriate for assessing the compound’s neuropharmacological potential?

Q. Methodological Recommendations

- Primary Neuronal Cultures : Test neuroprotection against glutamate-induced excitotoxicity .

- Brain Slice Electrophysiology : Measure synaptic plasticity changes in hippocampal slices .

- Microdialysis in Rodents : Monitor neurotransmitter release (e.g., dopamine) in the striatum .

How can computational tools predict the compound’s ADMET properties?

Q. Advanced Predictive Modeling

- ADMET Prediction Software : Use SwissADME or ADMETLab to estimate:

- Absorption : Caco-2 permeability (e.g., LogP ≈ 2.5 suggests moderate absorption) .

- Metabolism : CYP450 isoform interactions (e.g., CYP2D6 inhibition risk) .

- Toxicity : Ames test predictions for mutagenicity .

- MD Simulations : Assess blood-brain barrier penetration using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.